N-(cyclohexylmethyl)-1-phenylethanamine
Overview
Description
N-(cyclohexylmethyl)-1-phenylethanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of a phenylethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-(cyclohexylmethyl)-1-phenylethanamine involves the reductive amination of cyclohexylmethyl ketone with phenylethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild acidic conditions.
Alkylation of Amines: Another method involves the alkylation of phenylethylamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation reactions, ensuring high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(cyclohexylmethyl)-1-phenylethanamine can undergo oxidation reactions to form corresponding imines or amides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to secondary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Reagents such as alkyl halides or sulfonates are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed:
Oxidation: Imines, amides
Reduction: Secondary amines
Substitution: Various substituted amines
Scientific Research Applications
Chemistry: N-(cyclohexylmethyl)-1-phenylethanamine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It may be used in the design of enzyme inhibitors or receptor agonists/antagonists.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structural features make it a candidate for the design of compounds with activity on the central nervous system.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-1-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.
Comparison with Similar Compounds
Cyclohexylamine: An aliphatic amine with a similar cyclohexyl group but lacking the phenylethanamine structure.
Phenylethylamine: A simple amine with a phenyl group attached to an ethylamine chain, lacking the cyclohexylmethyl group.
Uniqueness: N-(cyclohexylmethyl)-1-phenylethanamine is unique due to the combination of its cyclohexylmethyl and phenylethanamine moieties. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-1-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h3,6-7,10-11,13-14,16H,2,4-5,8-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHABCGJJMSQRRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394164 | |
Record name | N-(cyclohexylmethyl)-1-phenylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356540-15-3 | |
Record name | N-(cyclohexylmethyl)-1-phenylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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